6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications to introduce the carboxamide moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can convert the oxo group to a hydroxyl group.
Substitution: This can involve replacing one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a hydroxylated compound .
Scientific Research Applications
6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has been studied for its potential anti-inflammatory properties.
Industry: Its derivatives are used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific molecular pathways. For instance, it has been shown to inhibit the NF-κB/MAPK pathway, which is involved in inflammatory responses. By targeting these pathways, the compound can reduce the release of pro-inflammatory cytokines like TNF-α and IL-6 .
Comparison with Similar Compounds
Similar Compounds
6-Oxo-1,6-dihydropyridazine-3-carboxylic acid: Another dihydropyridazine derivative with similar structural features.
6-Oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile: A related compound with a different functional group arrangement.
Uniqueness
6-Oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its ability to inhibit specific molecular pathways involved in inflammation sets it apart from other similar compounds .
Properties
IUPAC Name |
6-oxo-1-phenylpyridazine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-11(16)9-6-7-10(15)14(13-9)8-4-2-1-3-5-8/h1-7H,(H2,12,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAQUWSYBZDVNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=CC(=N2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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